2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H17N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-ethylpiperazine with an appropriate amine precursor. One common method involves the reaction of 4-ethylpiperazine with chloroacetyl chloride, followed by the addition of ammonia to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives.
Scientific Research Applications
2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites on enzymes or interacting with receptor proteins to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(piperazin-1-yl)ethan-1-one: A similar compound with a piperazine ring but without the ethyl group.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another derivative with a methyl group instead of an ethyl group.
2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one: A compound with an additional phenyl group.
Uniqueness
2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications, such as enhanced binding affinity to target molecules or improved pharmacokinetic properties.
Properties
Molecular Formula |
C8H17N3O |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-amino-1-(4-ethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C8H17N3O/c1-2-10-3-5-11(6-4-10)8(12)7-9/h2-7,9H2,1H3 |
InChI Key |
WPFYTYMNLMYXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN |
Origin of Product |
United States |
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